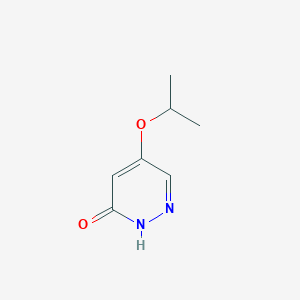
5-isopropoxypyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropoxypyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with an isopropoxy group at the 5-position and a keto group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropoxypyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from readily available precursors such as hydrazine and diketones.
Formation of the Pyridazine Ring: The hydrazine reacts with a diketone under acidic or basic conditions to form the pyridazine ring.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction using isopropyl halides in the presence of a base such as potassium carbonate.
Oxidation to Form the Keto Group: The final step involves the oxidation of the 3-position to form the keto group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large-scale synthesis of hydrazine and diketones.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 5-Isopropoxypyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted pyridazines with different functional groups, which can be further utilized in synthetic chemistry.
科学研究应用
5-Isopropoxypyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-isopropoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
相似化合物的比较
- 6-Chloro-5-isopropylpyridazin-3-ol
- 3,6-Dichloro-4-isopropylpyridazine
- 3-Chloro-4-[(6-chloro-5-isopropyl-pyridazin-3-yl)oxy]-aniline
Comparison:
- Structural Differences: While these compounds share the pyridazine core, they differ in the substituents attached to the ring, which can significantly influence their chemical and biological properties.
- Unique Features: 5-Isopropoxypyridazin-3(2H)-one is unique due to the presence of both the isopropoxy group and the keto group, which confer distinct reactivity and potential applications compared to its analogs.
属性
CAS 编号 |
1346697-72-0 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
4-propan-2-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)11-6-3-7(10)9-8-4-6/h3-5H,1-2H3,(H,9,10) |
InChI 键 |
DUVWFDIDHQGROK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=O)NN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)
![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
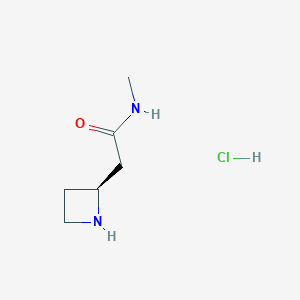
![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)
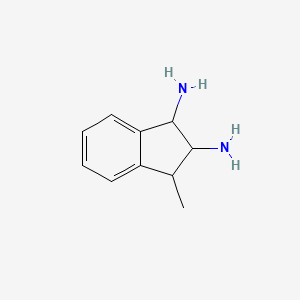
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
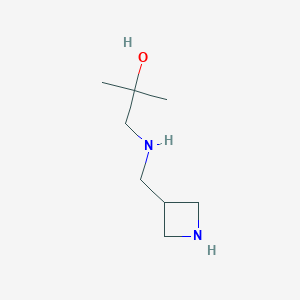
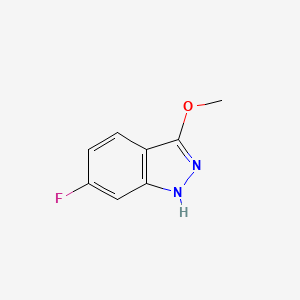
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
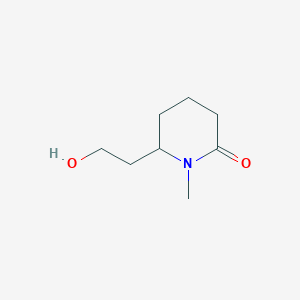
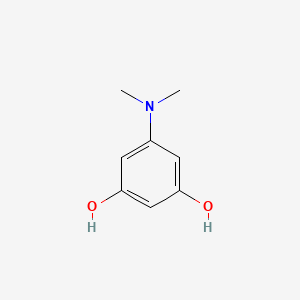
![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
